![molecular formula C17H18N4S B4924657 2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B4924657.png)
2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile, commonly known as DAPTA, is a small molecule that has gained significant attention in scientific research due to its remarkable biological properties. DAPTA is a thiopyran derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it an attractive candidate for various research applications.
Wirkmechanismus
DAPTA's mechanism of action involves its ability to selectively bind to the CD4 receptor on the surface of T cells. This binding prevents the interaction between the CD4 receptor and the HIV virus, thereby inhibiting viral entry into the host cell. DAPTA's specificity for the CD4 receptor makes it a promising candidate for HIV therapy, as it does not affect other immune cells.
Biochemical and Physiological Effects:
DAPTA has been shown to have minimal toxicity and no adverse effects on immune function. It has been demonstrated to be highly selective for the CD4 receptor and has a long half-life in vivo. DAPTA's ability to selectively bind to the CD4 receptor makes it an attractive candidate for HIV therapy, as it has the potential to inhibit viral entry and replication without affecting other immune functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DAPTA in lab experiments is its high specificity for the CD4 receptor, which allows for selective targeting of T cells. DAPTA's long half-life in vivo also makes it an attractive candidate for in vivo studies. However, one limitation of using DAPTA in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for DAPTA research, including the development of novel therapeutic agents for HIV, cancer, and autoimmune diseases. Additionally, further studies are needed to investigate the potential of DAPTA as a diagnostic tool for various diseases. The development of new synthetic routes for DAPTA may also lead to improvements in yield and cost-effectiveness, making it more accessible for researchers.
In conclusion, DAPTA is a small molecule that has gained significant attention in scientific research due to its unique biological properties. Its ability to selectively bind to the CD4 receptor on the surface of T cells has made it an attractive candidate for various research applications, including HIV therapy, cancer treatment, and autoimmune disease management. While there are limitations to using DAPTA in lab experiments, its potential for future research and development is promising.
Synthesemethoden
The synthesis of DAPTA involves several steps, including the condensation of two molecules of 2,6-diaminopyridine with 2,3,5,6-tetramethylbenzaldehyde to form an intermediate compound. This intermediate compound is then further reacted with thiophene-2-carbonitrile and trifluoroacetic acid to produce the final product, DAPTA. The synthesis of DAPTA has been optimized to yield high purity and high yield, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
DAPTA has been extensively studied for its biological properties, particularly its ability to selectively bind to the CD4 receptor on the surface of T cells. This property has made it an attractive candidate for various research applications, including HIV therapy, cancer treatment, and autoimmune disease management. DAPTA has been shown to inhibit HIV-1 infection by blocking the interaction between the virus and the CD4 receptor, making it a potential therapeutic agent for HIV.
Eigenschaften
IUPAC Name |
2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-8-5-9(2)11(4)14(10(8)3)15-12(6-18)16(20)22-17(21)13(15)7-19/h5,15H,20-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNVOUDFNDESLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2C(=C(SC(=C2C#N)N)N)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5101293 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.